molecular formula C20H24N2O4S B2543169 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide CAS No. 899979-56-7

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Katalognummer: B2543169
CAS-Nummer: 899979-56-7
Molekulargewicht: 388.48
InChI-Schlüssel: FLRMGKFUYIFJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide features a 1,2-thiazinan ring with a sulfonyl group (1,1-dioxo modification) attached to a para-substituted phenyl moiety.

Eigenschaften

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-11-4-16(5-12-19)6-13-20(23)21-17-7-9-18(10-8-17)22-14-2-3-15-27(22,24)25/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRMGKFUYIFJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves multiple stepsCommon reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and methoxybenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinane ring and methoxyphenyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Structural Features Molecular Weight Biological Activity/Use Reference
Target Compound : N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide Thiazinan sulfonyl, 4-methoxyphenyl propanamide ~408 (estimated) Potential CNS/anticancer activity (inferred from analogs)
N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide Thiazolidin sulfonyl, Cl substituent, 4-methoxyphenyl 408.899 Research chemical (unspecified activity)
2NPBTA (N-[4-(benzothiazol-2-yl)phenyl]-3-(2-nitroimidazole-1-yl)propanamide) Benzothiazolylphenyl, nitroimidazole - Radiolabeled imaging/therapeutic agent for hypoxic tumors
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) Trifluoromethyl, cyano, sulfonyl, hydroxy-methyl - Antiandrogenic (prostate cancer therapy)
(2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (1D) Benzodioxolyl, N-hydroxyamide, 4-methoxyphenyl - Antitumor activity (HDAC inhibition)
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide Piperazine ring, dual methoxyphenyl groups 369.47 Potential serotonin/dopamine receptor modulation

Structural and Functional Analysis

  • Thiazinan/Thiazolidin Sulfonyl Derivatives: The target compound and its thiazolidin analog () differ in ring size (6-membered thiazinan vs. 5-membered thiazolidin) and substituents (Cl in the latter). The chlorine substituent in the thiazolidin derivative may alter binding affinity in receptor-targeted applications .
  • Nitroimidazole-Based Propanamides (e.g., 2NPBTA): These compounds () prioritize nitroimidazole moieties for hypoxia-selective targeting.
  • Bicalutamide: As a clinically validated antiandrogen, bicalutamide’s trifluoromethyl and sulfonyl groups contribute to its high receptor specificity. The target compound lacks the hydroxy-methyl and cyano groups critical for bicalutamide’s activity, suggesting divergent therapeutic applications .
  • N-Hydroxyamide Derivatives (e.g., Compound 1D) :
    The N-hydroxycarbamoyl group in compound 1D () confers histone deacetylase (HDAC) inhibitory activity. The target compound’s methoxyphenyl group may enhance lipophilicity but lacks the hydroxamate moiety required for HDAC binding .

  • Piperazine-Containing Propanamides: The compound in utilizes a piperazine ring for receptor interaction (e.g., serotonin/dopamine).

Biologische Aktivität

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by:

  • A thiazinan ring , which contributes to its chemical reactivity.
  • A sulfonamide group , enhancing its potential biological interactions.
  • A methoxyphenyl group , which may influence lipophilicity and receptor interactions.

These features suggest that the compound could exhibit a range of biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known for its capacity to interact with active sites of enzymes, potentially leading to therapeutic effects.
  • Receptor Interaction : The structural configuration may allow for binding to various cellular receptors, influencing signaling pathways associated with inflammation, cancer, and other diseases.

In Vitro Studies

In vitro studies have indicated that related compounds exhibit significant biological activities. For example:

Compound NameBiological ActivityReference
Sulfonamide Derivative AAntibacterial
Sulfonamide Derivative BAnti-inflammatory
Thiazinan-based Compound CAnticancer

These findings suggest that N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide may possess similar activities.

Case Studies

  • Anticancer Activity : A study investigated the anticancer properties of thiazinan derivatives. It was found that these compounds could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins1.
  • Antimicrobial Properties : Research on sulfonamide derivatives indicated strong antibacterial activity against various pathogens, suggesting potential applications in treating infections2.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated the ability to reduce inflammatory markers in cell cultures, indicating a possible therapeutic role in inflammatory diseases3.

Q & A

Q. What are the common synthetic routes and reagents for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide?

The synthesis typically involves coupling 3-(4-methoxyphenyl)propanamide with a functionalized thiazinane derivative. Key steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like dichloromethane or DMF .
  • Thiazinane ring introduction : Sulfur-containing precursors (e.g., 1,1-dioxo-1λ⁶,2-thiazinane) are reacted under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard .

Q. How is the biological activity of this compound evaluated in preliminary assays?

Initial screening often includes:

  • Enzyme inhibition assays : For example, kinase or protease inhibition using fluorescence-based substrates .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. What strategies optimize the synthesis for scalability and reproducibility?

Advanced methods focus on:

  • Continuous flow reactors : To enhance reaction control and reduce batch variability, particularly for thiazinane ring formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-coupling steps .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate stability .

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies compare analogs:

  • Substitution on the thiazinane ring : Electron-withdrawing groups (e.g., -SO₂) enhance metabolic stability but may reduce solubility .
  • Methoxyphenyl group variations : Replacing the 4-methoxy group with halogens (e.g., -Cl) alters target selectivity in kinase assays .
  • Computational modeling : DFT calculations predict binding conformations to guide synthetic prioritization .

Q. What analytical techniques resolve challenges in characterizing this compound?

Advanced characterization includes:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • Multidimensional NMR : ¹H-¹³C HSQC and NOESY clarify stereochemistry and rotational barriers in the thiazinane ring .
  • Hyphenated techniques : LC-MS/MS monitors degradation products under stress conditions (e.g., heat, pH) .

Q. How are reaction mechanisms elucidated for key transformations?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps in amide bond formation .
  • Trapping experiments : Radical scavengers (e.g., TEMPO) test for intermediacy in oxidation/reduction steps .
  • Computational studies : Transition-state modeling (e.g., Gaussian) validates proposed pathways for thiazinane ring closure .

Q. How do researchers address contradictions between in vitro and in vivo data?

Discrepancies are mitigated by:

  • Pharmacokinetic profiling : Measuring bioavailability, plasma protein binding, and metabolic clearance in rodent models .
  • Metabolite identification : LC-HRMS detects active or toxic metabolites that explain in vivo efficacy .
  • Tissue distribution studies : Radiolabeled analogs track compound accumulation in target organs .

Q. What are the stability challenges, and how are they managed?

Stability issues arise from:

  • Hydrolytic degradation : The amide bond is prone to cleavage in acidic/basic conditions. Stabilization strategies include lyophilization or co-solvents (e.g., PEG-400) .
  • Oxidative susceptibility : The thiazinane sulfone group forms sulfonic acid derivatives under light exposure. Storage in amber vials under nitrogen is recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.